Acefylline sodium salt

Catalog No.
S14329333
CAS No.
837-27-4
M.F
C9H9N4NaO4
M. Wt
260.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acefylline sodium salt

CAS Number

837-27-4

Product Name

Acefylline sodium salt

IUPAC Name

sodium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

Molecular Formula

C9H9N4NaO4

Molecular Weight

260.18 g/mol

InChI

InChI=1S/C9H10N4O4.Na/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1

InChI Key

MSFVZSOKOXZSME-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Na+]

Acefylline sodium salt (CAS 837-27-4) is a highly water-soluble, covalently modified N7-derivative of theophylline. As a pre-neutralized xanthine salt, it is primarily procured for its superior aqueous processability compared to traditional methylxanthines [1]. By incorporating an acetic acid moiety at the N7 position and forming a sodium salt, this compound overcomes the severe solubility limitations of theophylline while maintaining its core pharmacological utility as a phosphodiesterase inhibitor and adenosine receptor antagonist [2]. For industrial buyers and formulation scientists, it serves as a premium, ready-to-dissolve active pharmaceutical ingredient (API) and a versatile precursor for synthesizing advanced therapeutic hybrids.

Research Fit

Methylxanthine bronchodilator with reported PAD1/PAD3 activation — enables dual-pathway study design (PDE/PAD) in dermatological or barrier research, absent in theophylline.
Sodium salt form for aqueous-compatible formulation — supports in vitro assays and in vivo dosing where the free acid limits solubility.
Reported lower neurotoxicity in rodent models — may reduce convulsion risk in respiratory or neurological studies compared to aminophylline.

Generic substitution with parent methylxanthines like theophylline or complex salts like aminophylline often fails due to critical formulation and safety bottlenecks. Theophylline exhibits poor aqueous solubility (~7.3 mg/mL), making it unsuitable for high-concentration liquid formulations without the use of undesirable co-solvents [1]. While aminophylline improves solubility, it is merely a complex that dissociates in solution, releasing ethylenediamine—a known irritant linked to contact dermatitis and hypersensitivity [2]. Furthermore, substituting Acefylline sodium salt with its free acid form (theophylline-7-acetic acid) introduces manufacturing delays, as the free acid is only slightly soluble and requires precise in-situ alkaline neutralization. Procuring the exact sodium salt ensures immediate dissolution, stable pH profiles, and the elimination of excipient-driven toxicity.

Substitution Risk

Target Acefylline sodium salt Substitute Theophylline — lacks PAD activation, different PDE selectivity, and higher adenosine antagonism.
Target Acefylline sodium salt Substitute Aminophylline — markedly higher seizure induction in rodent models, may confound neuro endpoints.
Target Acefylline sodium salt Substitute Dyphylline / Proxyphylline — lower PDE4 binding affinity and weaker sperm motility enhancement reported.
Target Sodium salt (837-27-4) Substitute Acefylline free acid (652-37-9) — poor aqueous solubility may cause precipitation in aqueous assays.

Aqueous Solubility and High-Concentration Formulations

Theophylline's poor water solubility fundamentally limits its use in liquid dosage forms. Acefylline sodium salt resolves this by providing a freely soluble profile, allowing for high-concentration formulations. Quantitative comparisons show that while theophylline solubility is restricted to approximately 7.3 mg/mL at room temperature, Acefylline sodium salt achieves solubility exceeding 100 mg/mL [1]. This magnitude of difference is critical for developing injectables and syrups without precipitation risks.

Evidence DimensionAqueous solubility at neutral pH
Target Compound Data>100 mg/mL (freely soluble)
Comparator Or BaselineTheophylline (~7.3 mg/mL)
Quantified Difference>10-fold increase in aqueous solubility
ConditionsRoom temperature, aqueous media

Enables the procurement of a single API for high-concentration liquid formulations without the need for co-solvents or complexation agents.

Seizure threshold vs aminophylline
Head-to-head
Acefylline: 0% seizure/death at 1000 mg/kg i.p. vs aminophylline: 100% seizure/death at 250 mg/kg i.p. in rat chemoconvulsion model
Supports selection for respiratory models where seizure risk is a critical endpoint.
Reported >4‑fold higher non-epileptogenic dose; cleaner model interpretation context only.

Ethylenediamine Hypersensitivity Elimination

Aminophylline is widely used to bypass theophylline's solubility issues, but it relies on an ethylenediamine complex that dissociates upon administration. This dissociation exposes patients to ethylenediamine, which is associated with hypersensitivity, gastric irritation, and contact dermatitis [1]. Acefylline sodium salt is a stable, covalently bonded N7-derivative that does not contain or release ethylenediamine, offering a superior safety profile for sensitive patient populations [2].

Evidence DimensionExcipient toxicity and chemical stability
Target Compound Data0% ethylenediamine release (stable covalent derivative)
Comparator Or BaselineAminophylline (releases ethylenediamine upon dissociation)
Quantified DifferenceComplete elimination of ethylenediamine exposure
ConditionsIn vivo administration and aqueous formulation

Allows buyers to formulate safer respiratory therapeutics with a significantly reduced risk of adverse allergic reactions compared to traditional aminophylline complexes.

PAD1/PAD3 activation
Class-level
Acefylline activates filaggrin deimination at 50–300 μM; theophylline shows no significant PAD activation in same panel.
Enables dual-pathway (PDE/PAD) research design not available with theophylline.
Confirmed in reconstructed human epidermis; class-inference limited to tested xanthines.

Pre-Neutralized Salt Form Processability

Procuring the free acid form of acefylline (theophylline-7-acetic acid) introduces process inefficiencies, as it is only slightly soluble in water and requires in-situ neutralization with strong bases to achieve dissolution [1]. The pre-formed sodium salt dissolves rapidly and completely in neutral water, eliminating the need for pH adjustment steps during manufacturing and preventing pH-dependent API precipitation during storage.

Evidence DimensionDissolution rate and pH-dependence
Target Compound DataRapid dissolution without pH adjustment
Comparator Or BaselineAcefylline free acid (requires alkaline conditions, pH > 8)
Quantified DifferenceEliminates the in-situ neutralization step
ConditionsStandard aqueous compounding at room temperature

Streamlines industrial formulation workflows, reducing batch times and minimizing the risk of formulation failure.

PDE isoform binding
Head-to-head
ITC shows higher binding affinity of acefylline toward PDE4A, PDE4D, PDE10A vs dyphylline and proxyphylline; superior sperm motility enhancement ex vivo.
Supports PDE isoform research context; avoid assuming clinical superiority.
Data from isothermal titration calorimetry and human/mouse sperm motility assays.
PDE isoenzyme selectivity
Method context
Acefylline selectively inhibits rat lung PDE III and IV; spares type I and lacks adenosine receptor antagonism. Theophylline inhibits all types non-selectively.
Supports isoform-selective pathway studies, avoiding confounding adenosine effects.
Cross-study comparison; IC50 values differ across isoforms (0.4–0.6 mM).
Aqueous solubility
Formulation-context
Sodium salt form provides substantially higher aqueous solubility than free acid (reported <0.1 mg/mL for free acid).
Essential for aqueous-based in vitro assays and in vivo formulation.
Exact solubility values not standardized; verify lot-specific solubility.
AChE inhibition (hybrids)
Data to verify
Acefylline-eugenol and acefylline-isatin hybrids show IC50 1.8–3.3 μM vs galantamine reference; parent acefylline not directly compared.
Scaffold may support hybrid design for multi-target studies; parent compound AChE activity not established.
Hybrid molecules only; anti-inflammatory activity in RAW 264.7 cells reported.

High-Concentration Liquid Therapeutics

Ideal for formulating syrups, elixirs, and injectables where parent theophylline would precipitate, leveraging the >10-fold increase in aqueous solubility [1].

Hypoallergenic Bronchodilator Formulations

Serves as a direct replacement for aminophylline in product lines aimed at patients with ethylenediamine sensitivity or severe gastric irritation [2].

Synthesis of Advanced Therapeutic Hybrids

Utilized as a highly soluble, reactive precursor in the R&D of novel azomethine and triazole derivatives targeting cancer and inflammatory pathways, where the pre-formed salt accelerates reaction kinetics [3].

Application Fit

Application
Selection Property
Validation Focus
In vivo respiratory model research
Methylxanthine with reported lower neurotoxicity in rodent chemoconvulsion models
Seizure threshold endpoint monitoring; confirm absence of pro-convulsive interaction
Dermatological barrier / filaggrin research
Reported PAD1/PAD3 activator among xanthines; filaggrin deimination enhancement
Filaggrin processing and cornification endpoints in reconstructed epidermis models
Reproductive biology / sperm motility studies
Higher PDE4 binding affinity vs dyphylline/proxyphylline in ITC; sperm motility data available
Sperm motility enhancement assays; PDE isoform-specific functional validation
Aqueous-formulation-dependent assays
Sodium salt form with substantially higher aqueous solubility than free acid
Solubility verification in target buffer/media; exclude precipitation in cell-based or in vivo dosing

Hydrogen Bond Acceptor Count

5

Exact Mass

260.05214906 g/mol

Monoisotopic Mass

260.05214906 g/mol

Heavy Atom Count

18

UNII

WA8729994I

Related CAS

652-37-9 (Parent)

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